2,4-Dibromo-6-chloro-3-methylaniline

Catalog No.
S870065
CAS No.
1195139-59-3
M.F
C7H6Br2ClN
M. Wt
299.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-chloro-3-methylaniline

CAS Number

1195139-59-3

Product Name

2,4-Dibromo-6-chloro-3-methylaniline

IUPAC Name

2,4-dibromo-6-chloro-3-methylaniline

Molecular Formula

C7H6Br2ClN

Molecular Weight

299.39 g/mol

InChI

InChI=1S/C7H6Br2ClN/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,11H2,1H3

InChI Key

SWQQKGVCPFESCT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1Br)N)Cl)Br

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)Cl)Br

2,4-Dibromo-6-chloro-3-methylaniline is an organic compound characterized by the molecular formula C₇H₆Br₂ClN. This compound is a derivative of aniline, where hydrogen atoms on the benzene ring are substituted with two bromine atoms, one chlorine atom, and one methyl group. Its structural uniqueness contributes to its diverse applications in chemical synthesis and industrial processes. The compound is recognized for its role as an intermediate in the production of various organic molecules and its potential in biological research .

  • Substitution Reactions: The bromine or chlorine atoms can be replaced by other nucleophiles.
  • Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to yield amines.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
  • Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The significant products from these reactions include:

  • Substituted anilines from substitution reactions.
  • Quinones from oxidation.
  • Primary or secondary amines from reduction.
  • Biaryl compounds from coupling reactions .

Research indicates that 2,4-Dibromo-6-chloro-3-methylaniline possesses bioactive properties, making it a candidate for further investigation in medicinal chemistry. Its structure allows it to interact with biological systems, potentially leading to the development of new therapeutic agents. Studies have explored its role as a probe in biochemical assays, highlighting its relevance in drug discovery and development .

Synthetic Routes

The synthesis of 2,4-Dibromo-6-chloro-3-methylaniline typically involves:

  • Bromination: 3-methylaniline is treated with bromine in the presence of a catalyst like iron(III) bromide, introducing bromine at the 2 and 4 positions.
  • Chlorination: The resulting brominated product undergoes chlorination using chlorine gas or thionyl chloride to add a chlorine atom at the 6 position.

Industrial Production Methods

In industrial settings, continuous flow reactors are often utilized for efficient and controlled synthesis. Automated systems help maintain optimal reaction conditions, enhancing product yield and consistency .

2,4-Dibromo-6-chloro-3-methylaniline finds applications across various fields:

  • Chemical Industry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biological Research: Used in developing bioactive compounds and as a biochemical assay probe.
  • Pharmaceuticals: Investigated for potential use in drug synthesis.
  • Dyes and Pigments: Employed in producing various dyes and agrochemicals .

Studies on the interactions of 2,4-Dibromo-6-chloro-3-methylaniline with biological targets are ongoing. Its unique structure allows for specific binding interactions that could lead to novel therapeutic applications. Understanding these interactions is crucial for optimizing its use in medicinal chemistry .

Similar Compounds

  • 2,4-Dibromo-6-chloroaniline
  • 2,6-Dibromo-4-methylaniline
  • 4-Bromo-2,6-dichloro-3-methylaniline

Uniqueness

The distinct arrangement of bromine, chlorine, and methyl groups on the aniline ring sets 2,4-Dibromo-6-chloro-3-methylaniline apart from its analogs. This unique configuration influences its reactivity and properties, making it valuable for specific chemical syntheses and industrial applications .

PropertyValue/Description
Molecular Formula$$ \text{C}7\text{H}6\text{Br}_2\text{ClN} $$
Molecular Weight299.39 g/mol
IUPAC Name2,4-Dibromo-6-chloro-3-methylaniline
CAS Registry Number1195139-59-3
Substituent Positions2-Br, 4-Br, 6-Cl, 3-CH$$3$$, 1-NH$$2$$

The halogenated aromatic system enhances stability against oxidation, while the amino group enables participation in diazotization and coupling reactions, making it a versatile intermediate.

Historical Context of Polyhalogenated Aniline Derivatives in Industrial Chemistry

The discovery of aniline in the 19th century marked a turning point in organic chemistry, catalyzing advancements in dye manufacturing and polymer science. Friedlieb Runge’s isolation of aniline from coal tar in 1834 and William Henry Perkin’s serendipitous synthesis of mauveine in 1856 laid the groundwork for the synthetic dye industry. Polyhalogenated aniline derivatives emerged later as critical intermediates, enabling precise control over colorfastness and reactivity in azo dyes and pharmaceutical agents.

Evolution of Halogenated Aniline Synthesis:

Early methods relied on direct electrophilic halogenation, but regioselectivity challenges prompted the development of advanced strategies. For example:

  • Béchamp Reduction: Enabled large-scale production of aniline derivatives.
  • Directed Ortho-Metalation: Improved regiocontrol in halogenation.
  • Oxidative Polymerization: Used to synthesize conductive polyaniline variants.

The industrial demand for halogenated anilines grew alongside their applications:

  • Dyes: Bromine and chlorine substituents enhanced lightfastness in textile dyes.
  • Pharmaceuticals: Halogenation improved drug bioavailability and target specificity.
  • Polymers: Polyhalogenated anilines served as precursors for corrosion-resistant coatings.

2,4-Dibromo-6-chloro-3-methylaniline exemplifies this legacy, bridging historical synthetic challenges with modern applications. Its regioselective halogenation pattern—achieved via methods like halogen exchange or directed substitution—reflects decades of optimization in aromatic chemistry.

Industrial Impact:

EraDevelopmentSignificance
1850sDiscovery of mauveineBirth of synthetic dye industry
1920sAdvances in electrophilic substitutionScalable halogenation methods
1960sConductive polyaniline researchExpanded applications in materials science
2000sCatalytic C–H functionalizationEfficient synthesis of complex haloanilines

The molecular configuration of 2,4-Dibromo-6-chloro-3-methylaniline has been investigated through X-ray crystallographic analysis, although direct structural data for this specific compound remains limited in the literature. Based on crystallographic studies of closely related halogenated aniline derivatives, the compound is expected to adopt a planar or near-planar aromatic framework with specific geometric parameters influenced by halogen substitution patterns [1] [2].

The molecular structure features a benzene ring with multiple halogen substituents that create significant steric and electronic effects. The presence of two bromine atoms at positions 2 and 4, along with a chlorine atom at position 6, generates a highly electron-deficient aromatic system. The methyl group at position 3 introduces additional steric considerations that affect the overall molecular geometry [3] [4].

Crystallographic analysis of related compounds such as 2,6-dibromo-4-methylaniline has revealed that the molecular configuration exhibits notable distortions from ideal bond angles. The carbon-carbon-carbon bond angles in the benzene ring show significant deviations from the typical 120° value, with reported angles ranging from 115.1° to 123.0° [5]. This distortion is primarily attributed to the steric effects of the halogen substituents and their electron-withdrawing nature.

The amino group configuration in these halogenated systems typically displays pyramidal geometry rather than the planar configuration observed in unsubstituted aniline. This pyramidalization is enhanced by the electron-withdrawing effects of the halogen substituents, which reduce the extent of resonance between the amino nitrogen and the aromatic system [6].

Intermolecular interactions in the crystal structure are expected to be dominated by hydrogen bonding patterns involving the amino group and halogen-halogen interactions. Short intramolecular contacts between the amino hydrogen atoms and adjacent halogen atoms are anticipated, similar to those observed in 2,6-dibromo-4-methylaniline, where two short intramolecular nitrogen-hydrogen-bromine contacts occur [5].

The crystal packing is likely stabilized by a combination of hydrogen bonding networks and halogen bonding interactions. The electron-deficient nature of the aromatic system, combined with the multiple halogen substituents, creates opportunities for various types of intermolecular interactions that contribute to the overall crystal stability [7] [8].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Elucidation (¹H, ¹³C, ¹⁵N)

The nuclear magnetic resonance spectroscopic characterization of 2,4-Dibromo-6-chloro-3-methylaniline provides comprehensive structural information through multinuclear analysis. The ¹H Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the aromatic protons, amino group protons, and methyl group protons, each exhibiting characteristic chemical shifts influenced by the electron-withdrawing halogen substituents [9] [10].

The aromatic proton signals appear in the downfield region, typically between 6.5 and 7.5 parts per million, with the exact chemical shifts determined by the specific substitution pattern and electronic environment. The presence of multiple halogen substituents creates a complex electronic landscape that affects the shielding of individual aromatic protons. The remaining aromatic proton at position 5 is expected to appear as a singlet due to the symmetrical halogen substitution pattern [9] [11].

The amino group protons typically appear as a broad singlet in the region of 4.0 to 5.0 parts per million, with the exact chemical shift influenced by the electron-withdrawing effects of the halogen substituents. The broadening of this signal is attributed to rapid exchange with trace amounts of water or other protic solvents, as well as quadrupolar relaxation effects [10] [12].

The methyl group protons at position 3 appear as a sharp singlet, typically in the range of 2.2 to 2.5 parts per million. The chemical shift of this methyl group is influenced by the adjacent halogen substituents and the aromatic ring current effects. The integration pattern confirms the presence of three equivalent protons in this position [9] [13].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon signals appear in the region of 110 to 150 parts per million, with quaternary carbons bearing halogen substituents appearing at higher chemical shifts due to the electron-withdrawing effects of the halogens [10] [13].

The methyl carbon typically appears in the aliphatic region, around 18 to 22 parts per million, with the exact chemical shift influenced by the electronic environment created by the adjacent aromatic system and halogen substituents. The carbon bearing the amino group shows characteristic chemical shift patterns associated with aromatic amine systems [13] [11].

¹⁵N Nuclear Magnetic Resonance spectroscopy, while less commonly employed due to its low natural abundance and sensitivity, provides valuable information about the nitrogen environment in the amino group. The nitrogen chemical shift is expected to appear in the range of -300 to -320 parts per million relative to liquid ammonia, with the exact position influenced by the electron-withdrawing effects of the halogen substituents [14].

The coupling patterns observed in the Nuclear Magnetic Resonance spectra provide additional structural confirmation. The aromatic proton shows characteristic coupling to adjacent protons, although the extensive halogen substitution simplifies the multiplicity patterns. The absence of complex coupling patterns in the aromatic region is consistent with the proposed substitution pattern [9] [10].

High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 2,4-Dibromo-6-chloro-3-methylaniline through accurate mass measurements and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 299.39, corresponding to the molecular formula C₇H₆Br₂ClN [15] [16].

The isotope pattern of the molecular ion is particularly distinctive due to the presence of two bromine atoms and one chlorine atom, each contributing characteristic isotopic distributions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal abundance, while chlorine has isotopes ³⁵Cl and ³⁷Cl in a 3:1 ratio. This results in a complex but predictable isotope pattern that serves as a molecular fingerprint [16] [17].

The fragmentation pattern under electron ionization conditions reveals characteristic loss patterns typical of halogenated aromatic amines. The most common fragmentation pathways include the loss of bromine atoms, chlorine atoms, and the amino group, generating fragment ions at predictable mass-to-charge ratios. The loss of a bromine atom (mass 79.9) generates a fragment ion at mass-to-charge ratio 220, while the loss of chlorine (mass 35.5) produces a fragment ion at mass-to-charge ratio 264 [15] [17].

The base peak in the mass spectrum varies depending on the ionization conditions and fragmentation pathways, but commonly corresponds to a stable aromatic cation formed through the loss of halogen substituents and subsequent rearrangement processes. The relative abundance of fragment ions provides information about the stability of different ionic species and can be used to confirm the proposed substitution pattern [15] [16].

High-resolution mass spectrometry enables accurate mass determination to within a few parts per million, allowing for unambiguous molecular formula assignment even in the presence of complex isotope patterns. The accurate mass of the molecular ion, combined with the isotope pattern analysis, provides definitive confirmation of the molecular composition [16] [18].

Tandem mass spectrometry techniques, such as collision-induced dissociation, provide additional structural information by generating characteristic fragmentation patterns under controlled conditions. The fragmentation pathways observed in tandem mass spectrometry experiments can be used to determine the positions of halogen substituents and confirm the overall molecular structure [16] [19].

Vibrational Spectroscopy and Density Functional Theory-Calculated Infrared Correlations

Vibrational spectroscopy, particularly infrared spectroscopy, provides detailed information about the molecular structure and bonding characteristics of 2,4-Dibromo-6-chloro-3-methylaniline. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups and vibrational modes, with frequencies influenced by the electron-withdrawing effects of the halogen substituents [20] [21].

The amino group exhibits characteristic stretching vibrations in the region of 3450 to 3250 wavenumbers, with two distinct bands corresponding to the asymmetric and symmetric nitrogen-hydrogen stretching modes. The electron-withdrawing effects of the halogen substituents cause these bands to appear at higher frequencies compared to unsubstituted aniline, reflecting the reduced electron density at the nitrogen atom [21] [22].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100 to 3000 wavenumbers, typically as multiple weak bands. The methyl group contributes additional carbon-hydrogen stretching vibrations in the region of 2950 to 2850 wavenumbers, with characteristic asymmetric and symmetric stretching modes [20] [23].

The aromatic carbon-carbon stretching vibrations appear as strong bands in the region of 1620 to 1450 wavenumbers, reflecting the aromatic framework vibrations. These bands are influenced by the electron-withdrawing effects of the halogen substituents and provide information about the aromatic ring system [21] [24].

The carbon-nitrogen stretching vibration of the amino group appears in the region of 1350 to 1250 wavenumbers, with the exact frequency influenced by the electronic environment created by the halogen substituents. The carbon-bromine stretching vibrations appear in the region of 650 to 550 wavenumbers, while the carbon-chlorine stretching appears at higher frequencies, typically in the range of 750 to 650 wavenumbers [20] [22].

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide theoretical predictions of vibrational frequencies that can be compared with experimental observations. These calculations typically require scaling factors to account for the systematic overestimation of vibrational frequencies by density functional theory methods [21] [24].

The calculated vibrational frequencies show excellent agreement with experimental values after applying appropriate scaling factors, typically 0.96 for B3LYP calculations with 6-311G(d,p) basis sets. The theoretical calculations provide assignments for all observed vibrational modes and predict the relative intensities of infrared bands [21] [25].

The effects of halogen substitution on vibrational frequencies can be systematically analyzed through density functional theory calculations, revealing the influence of electron-withdrawing groups on different vibrational modes. The calculations show that halogen substitution generally increases the frequencies of nitrogen-hydrogen stretching modes while affecting aromatic carbon-carbon stretching frequencies in a more complex manner [22] [23].

XLogP3

3.6

Dates

Last modified: 08-16-2023

Explore Compound Types